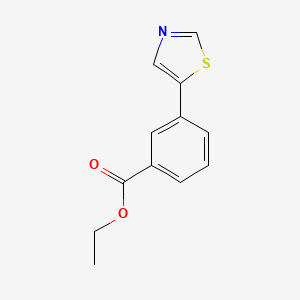

Ethyl 3-(thiazol-5-yl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

ethyl 3-(1,3-thiazol-5-yl)benzoate |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-5-3-4-9(6-10)11-7-13-8-16-11/h3-8H,2H2,1H3 |

InChI Key |

FOKIDLHGGZVGLT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CN=CS2 |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Transformations

General Reaction Profiles of Thiazole-Benzoate Systems

The chemical nature of Ethyl 3-(thiazol-5-yl)benzoate is dictated by the electronic properties of the electron-rich thiazole (B1198619) ring and the substituted benzene (B151609) ring, along with the reactivity of the ethyl ester group. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is aromatic and participates in various substitution reactions. The nitrogen atom at position 3 provides a site for protonation and alkylation, while the carbon atoms of the ring can undergo electrophilic or nucleophilic attack depending on the reaction conditions and substituents. pharmaguideline.comijper.org

Thiazole systems are known to participate in several fundamental organic reactions, including alkylation and condensation.

Alkylation: The nitrogen atom of the thiazole ring is a nucleophilic center and can be readily alkylated. Reaction with alkyl halides typically leads to the formation of N-alkylthiazolium salts. pharmaguideline.com In these cations, the positive charge is delocalized across the ring system, enhancing the acidity of the proton at the C2 position. pharmaguideline.com

Condensation Reactions: Thiazole derivatives with active methyl groups, such as 2-methylthiazole, can undergo condensation reactions with aldehydes and other electrophiles. pharmaguideline.comijper.org While this compound does not possess a methyl group directly on the thiazole ring, functionalization of the ring could introduce groups capable of participating in such condensations. For instance, the introduction of a methyl group at the C2 position would render it susceptible to condensation with aromatic aldehydes to form larger heterocyclic systems. pharmaguideline.com

Halogenation: The thiazole ring can undergo electrophilic substitution reactions, including halogenation. The position of substitution is directed by the existing substituents and the inherent electron distribution of the ring. For the thiazole nucleus, electrophilic attack generally favors the C5 position, which is the most electron-rich carbon. pharmaguideline.commdpi.com Direct chlorination or bromination can lead to the corresponding 5-halo-thiazole derivatives. udayton.edu

Reduction: The thiazole ring exhibits considerable stability towards many reducing agents, including catalytic hydrogenation with platinum and metal-acid reductions. pharmaguideline.com However, more aggressive reducing agents like Raney nickel can induce cleavage of the ring through desulfurization, leading to the degradation of the heterocycle. pharmaguideline.com The ester group can be reduced to an alcohol using powerful reducing agents like lithium aluminum hydride.

Hydrolysis and Ester Cleavage Reactions to Carboxylic Acid Derivatives

The ethyl ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, 3-(thiazol-5-yl)benzoic acid. This reaction is a standard ester cleavage process.

Alkaline hydrolysis, typically carried out by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), is a common and efficient method. evitachem.comsserc.org.uk The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. The resulting carboxylate salt is subsequently protonated in an acidic workup step to afford the final carboxylic acid product. sserc.org.uk Studies on structurally similar thiazole-containing esters have demonstrated successful hydrolysis using reagents like LiOH in a tetrahydrofuran (B95107) (THF)-water solvent system. nih.govunige.it

| Reaction Type | Reagents and Conditions | Product | Source |

|---|---|---|---|

| Alkaline Hydrolysis | NaOH (aq), reflux | Sodium 3-(thiazol-5-yl)benzoate | sserc.org.uk |

| Acidification | HCl (aq) | 3-(thiazol-5-yl)benzoic acid | sserc.org.uk |

| Alkaline Hydrolysis | LiOH, THF-H₂O, 60 °C | Lithium 3-(thiazol-5-yl)benzoate | nih.gov |

Photochemical Reactivity and Excited State Isomerization Processes

The photochemistry of five-membered aromatic heterocycles like thiazole is a complex field involving high-energy intermediates and various isomerization pathways. clockss.orgresearchgate.net Upon absorption of UV light, thiazole derivatives can populate excited singlet states, which may then undergo several transformations. clockss.org One common photochemical reaction is valence isomerization to bicyclic intermediates, often referred to as "Dewar" isomers. clockss.orgrsc.org These strained intermediates can then rearrange to isomeric products or revert to the ground state. clockss.org Other potential pathways include ring-opening reactions, which can lead to the formation of isocyano compounds or other acyclic products. researchgate.net

In molecules containing both a proton donor (like a hydroxyl group) and multiple proton acceptor sites, a process known as Excited-State Intramolecular Proton Transfer (ESIPT) can occur. For a hypothetical hydroxy-substituted this compound, the phenolic proton could potentially be transferred to either the thiazole nitrogen atom or the ester carbonyl oxygen atom. These two pathways correspond to distinct photoisomerization processes:

Imine-Amine Photoisomerization: Proton transfer to the thiazole nitrogen atom.

Enol-Keto Photoisomerization: Proton transfer to the ester carbonyl oxygen atom.

Spectroscopic and computational studies on related benzothiazole (B30560) and benzoxazole (B165842) systems have shown a clear preference for imine-amine isomerization over the enol-keto pathway. rsc.orgacs.orgnih.gov The directionality of the ESIPT process is governed by the relative basicity and proton affinity of the acceptor sites in the excited state. acs.org

Research indicates that the nitrogen atom of the thiazole ring is a more favorable proton acceptor than the carbonyl oxygen of the ester group. rsc.org Density Functional Theory (DFT) calculations on similar systems reveal that while both tautomeric forms might exist, the imine-amine tautomer formed via ESIPT is significantly favored in the excited state due to a lower activation energy barrier. rsc.org This preference is supported by steady-state and time-resolved fluorescence spectroscopy, which shows emission characteristic of the amine tautomer. rsc.orgnih.gov

| Process | Proton Acceptor | Tautomeric Form | Energetic Favorability (Excited State) | Supporting Evidence |

|---|---|---|---|---|

| Imine–Amine Isomerization | Thiazole Nitrogen | Amine | Favored (Lower energy barrier) | DFT Calculations, Spectroscopic Data rsc.orgnih.gov |

| Enol–Keto Isomerization | Ester Carbonyl Oxygen | Keto | Disfavored (Higher energy barrier) | DFT Calculations, Spectroscopic Data rsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Ethyl 3-(thiazol-5-yl)benzoate, ¹H and ¹³C NMR spectra, complemented by 2D NMR techniques, would provide unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group, the benzene (B151609) ring, and the thiazole (B1198619) ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a pattern indicative of their mutual coupling. ucalgary.ca The methylene protons are deshielded by the adjacent oxygen atom, placing their resonance at approximately 4.4 ppm, while the methyl protons would appear further upfield around 1.4 ppm. ucalgary.ca The protons on the disubstituted benzene ring would appear in the aromatic region (7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their positions relative to the ester and thiazole substituents. The protons of the thiazole ring would also resonate in the aromatic region, with characteristic shifts that distinguish them from the benzenoid protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal a unique signal for each carbon atom in the molecule. The carbonyl carbon of the ester group is the most deshielded, with a characteristic chemical shift around 165-170 ppm. ucalgary.carsc.org The carbons of the ethyl group would appear at approximately 61 ppm for the methylene carbon (-CH₂) and 14 ppm for the methyl carbon (-CH₃). ucalgary.ca The aromatic carbons of both the benzene and thiazole rings would resonate in the range of 120-155 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Justification/Comments |

| Ester -CH₃ | ~1.4 (triplet) | ~14 | Typical range for an ethyl ester group. ucalgary.ca |

| Ester -CH₂- | ~4.4 (quartet) | ~61 | Deshielded by the adjacent oxygen atom. ucalgary.ca |

| Ester C=O | - | ~166 | Characteristic shift for a conjugated ester carbonyl. ucalgary.ca |

| Benzene Ring C-H | ~7.5 - 8.2 (multiplets) | ~128 - 135 | Aromatic region; specific shifts depend on substitution. |

| Benzene Ring C-C | - | ~130 - 140 | Quaternary carbons with distinct shifts. |

| Thiazole Ring C-H | ~7.9 - 9.0 (singlets) | ~120 - 155 | Heteroaromatic region, often deshielded. |

| Thiazole Ring C-S/C-N | - | ~140 - 160 | Quaternary carbons within the heterocyclic ring. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

The most prominent feature would be the strong absorption from the ester carbonyl (C=O) stretching vibration. For an α,β-unsaturated or aromatic ester like this, this band is expected to appear in the range of 1715-1730 cm⁻¹. libretexts.orgorgchemboulder.com The conjugation with the benzene ring slightly lowers the frequency compared to a saturated aliphatic ester. orgchemboulder.com

Other significant absorptions include:

C-O Stretches: The ester group also exhibits C-O stretching vibrations, which typically appear as two or more strong bands in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹. ucalgary.caorgchemboulder.com

Aromatic C-H Stretch: The stretching of C-H bonds on the benzene and thiazole rings is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. libretexts.orgvscht.cz

Aromatic C=C Stretches: The in-ring carbon-carbon stretching vibrations of both the benzene and thiazole rings would result in multiple bands of variable intensity in the 1600-1450 cm⁻¹ range. vscht.cz

Thiazole Ring Vibrations: The thiazole ring would also contribute specific vibrations, including a C=N stretch, often observed around 1500-1560 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Benzene & Thiazole) |

| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl group) |

| 1730 - 1715 | C=O Stretch | Conjugated Ester orgchemboulder.com |

| 1600 - 1450 | C=C Stretch | Aromatic & Heteroaromatic Rings vscht.cz |

| ~1550 | C=N Stretch | Thiazole Ring nih.gov |

| 1300 - 1000 | C-O Stretch | Ester ucalgary.caorgchemboulder.com |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound (C₁₂H₁₁NO₂S), the molecular weight is 233.05 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 233. The fragmentation of aromatic esters is well-characterized. pharmacy180.comyoutube.com A primary fragmentation pathway involves the loss of the ethoxy radical (·OCH₂CH₃), a mass of 45 Da, to form a stable acylium ion. This would result in a prominent peak at m/z 188. Another common fragmentation is the loss of an ethylene (B1197577) molecule (CH₂=CH₂) via a McLafferty-type rearrangement, leading to a peak at m/z 205. pharmacy180.com

Further fragmentation of the m/z 188 ion could involve the loss of carbon monoxide (CO), a mass of 28 Da, to yield an ion at m/z 160. Fragmentation of the thiazole ring itself could also occur, potentially leading to the loss of small neutral molecules like acetylene (B1199291) or HCN. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Neutral Loss | Comments |

| 233 | [C₁₂H₁₁NO₂S]⁺˙ | - | Molecular Ion (M⁺˙) |

| 205 | [M - C₂H₄]⁺˙ | C₂H₄ (28 Da) | Loss of ethylene via rearrangement. pharmacy180.com |

| 188 | [M - ·OC₂H₅]⁺ | ·OC₂H₅ (45 Da) | Formation of a stable acylium ion. pharmacy180.comyoutube.com |

| 160 | [m/z 188 - CO]⁺ | CO (28 Da) | Loss of carbon monoxide from the acylium ion. |

X-ray Diffraction Studies for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure determination for this compound has not been detailed in the provided sources, analysis of structurally similar molecules allows for a reliable prediction of its key structural features.

Optical Spectroscopy: Steady-State Absorption and Emission Spectra, Time-Resolved Fluorescence

Optical spectroscopy investigates the interaction of a substance with ultraviolet (UV) and visible light, providing information on its electronic structure and excited-state properties.

Steady-State Absorption and Emission: Given its conjugated system of aromatic and heteroaromatic rings, this compound is expected to absorb UV light, corresponding to π→π* electronic transitions. The absorption spectrum would likely show one or more broad bands in the UV region. Upon excitation with an appropriate wavelength of light, the molecule may exhibit fluorescence. The emission spectrum would be red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The presence and intensity of fluorescence would depend on the efficiency of radiative versus non-radiative decay pathways from the excited state. Studies on other thiazole derivatives have shown fluorescence emission, suggesting this compound may also be emissive. researchgate.netnih.gov

Time-Resolved Fluorescence: This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light. The resulting data can be used to determine the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This parameter provides valuable information about the dynamics of the excited state and its sensitivity to the molecular environment. For related heterocyclic compounds, excited-state lifetimes can range from picoseconds to several nanoseconds. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For Ethyl 3-(thiazol-5-yl)benzoate, DFT calculations can provide a detailed understanding of its geometry, electronic properties, and conformational stability.

Theoretical calculations using DFT, often with basis sets like B3LYP/6-311G(d,p), are employed to determine the optimized geometrical structures of thiazole (B1198619) derivatives in the gas phase researchgate.net. These calculations can elucidate bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. For instance, studies on similar benzothiazole (B30560) structures have used DFT to compare calculated bond lengths and angles with experimental data from X-ray crystallography, often showing good agreement dntb.gov.ua.

Furthermore, DFT is instrumental in analyzing the electronic properties through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity eurjchem.com. For thiazole-containing polythiophenes, DFT has been used to evaluate electronic properties and predict the band gap, which is essential for understanding their potential in electronic materials nih.gov.

Conformational analysis using DFT helps in identifying the most stable isomers of a molecule. By calculating the relative energies of different conformers, it is possible to determine their abundance in the gas phase. This has been demonstrated in studies of 2-aminothiazole-4-carboxylic acid, where DFT was used to identify the three most stable isomers and their relative energies mdpi.com. Such analyses for this compound would be crucial in understanding its preferred spatial arrangement, which in turn influences its interaction with biological targets.

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions researchgate.netnih.gov. The red-colored areas in an MEP map indicate regions of high electron density, susceptible to electrophilic attack, while blue areas represent electron-deficient regions prone to nucleophilic attack researchgate.net. This information is vital for understanding intermolecular interactions, including those with biological receptors researchgate.net.

Table 1: Illustrative Data from DFT Calculations on Thiazole Derivatives

| Parameter | Description | Significance for this compound |

|---|---|---|

| Optimized Geometry | Provides precise bond lengths and angles. | Determines the 3D structure and spatial arrangement of atoms. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack, crucial for predicting intermolecular interactions. |

Theoretical Potential Energy Surface Analysis for Reaction Pathways and Isomerism

Theoretical Potential Energy Surface (PES) analysis is a computational method used to map the energy of a molecule as a function of its geometry. This analysis is fundamental in understanding reaction mechanisms, identifying transition states, and exploring different isomeric forms of a compound like this compound.

By calculating the energy of the molecule at various points along a reaction coordinate, a PES can be constructed. The minima on this surface correspond to stable reactants, products, and intermediates, while saddle points represent transition states. The energy difference between the reactants and the transition state gives the activation energy of the reaction, a key parameter in chemical kinetics.

For thiazole derivatives, PES analysis can be employed to investigate their synthesis pathways. For example, the reaction of heterocyclic amines with phenacyl bromide derivatives can lead to the formation of different isomers mdpi.com. Computational studies can help elucidate the actual structural forms by modeling the reaction pathways and comparing the energies of the possible products and transition states mdpi.com.

Isomerism is another area where PES analysis is highly valuable. For this compound, different rotational isomers (conformers) may exist due to the flexibility of the single bonds connecting the phenyl ring, the thiazole ring, and the ethyl benzoate (B1203000) group. PES scans, where the energy is calculated as a function of specific dihedral angles, can identify the most stable conformers and the energy barriers between them. This information is crucial as the biological activity of a molecule can be highly dependent on its conformation.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, often expressed as a docking score or binding energy. Studies on various thiazole derivatives have demonstrated the utility of this approach. For instance, novel thiazole compounds have been docked into the active sites of proteins like Rho6, tubulin, and DNA gyrase to predict their binding modes and affinities nih.govacs.orgmdpi.com. These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site nih.gov. For example, docking studies of certain thiazole derivatives with the Rho6 protein identified arene-cation and hydrogen bond interactions with residues like Lys106 and Ser95 nih.gov.

Following molecular docking, molecular dynamics (MD) simulations can be performed to provide a more detailed and dynamic picture of the ligand-target interaction. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the ligand-protein complex. These simulations can confirm the binding mode predicted by docking and provide insights into the conformational changes that may occur upon ligand binding nih.govplos.org. For thiazole-based inhibitors, MD simulations have been used to assess the stability and conformational behavior of the compounds within the binding site of targets like the Epidermal Growth Factor Receptor (EGFR) nih.gov.

Table 2: Key Parameters in Molecular Docking and Dynamics Simulations

| Parameter | Description | Relevance for this compound |

|---|---|---|

| Binding Energy (kcal/mol) | The predicted free energy of binding between the ligand and the target protein. A lower value indicates stronger binding. | Predicts the affinity of the compound for a specific biological target. |

| Hydrogen Bonds | Specific electrostatic interactions between the ligand and amino acid residues. | Identifies key interactions that stabilize the ligand-protein complex. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | Contributes significantly to the overall binding affinity. |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the ligand or protein over the course of an MD simulation. | Assesses the stability of the ligand in the binding pocket and the protein structure. |

Pharmacophore Mapping and Virtual Screening Approaches

Pharmacophore mapping is a crucial step in rational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For a series of active compounds, a pharmacophore model can be generated to identify the common features required for binding to a specific target.

For thiazole derivatives, which are known to exhibit a wide range of biological activities, pharmacophore models can be developed to guide the design of new, more potent compounds nih.govnih.gov. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active nih.gov. This approach has been successfully used to identify potential inhibitors for various targets nih.gov.

Virtual screening can also be performed using molecular docking, where a large number of compounds are docked into the active site of a target protein to identify those with the best predicted binding affinities. This has been applied to libraries of thiazole derivatives to discover potential inhibitors for targets like the LasR protein of Pseudomonas aeruginosa nih.gov.

Computational Approaches for Molecular Property Predictions (e.g., Parameters relevant for lead compound assessment)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. Computational methods play a significant role in predicting these properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

For thiazole derivatives, various in silico tools are used to predict their ADMET profiles rjptonline.orgnih.gov. These predictions help in identifying compounds with favorable drug-like properties, such as good oral bioavailability, appropriate distribution in the body, and low toxicity rjptonline.orgnih.gov. Parameters that are commonly predicted include human intestinal absorption, Caco-2 cell permeability, blood-brain barrier penetration, and potential for cytochrome P450 enzyme inhibition researchgate.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR) is another computational approach used for lead compound assessment. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, 2D and 3D-QSAR studies have been conducted to predict their activity against various targets, such as PIN1 inhibitors imist.maimist.ma. These models use molecular descriptors (physicochemical, topological, and electronic) to build a predictive model that can be used to estimate the activity of newly designed compounds imist.manih.gov.

Table 3: Predicted ADMET and Drug-Likeness Parameters

| Parameter | Description | Importance in Lead Assessment |

|---|---|---|

| Human Intestinal Absorption (%) | Predicts the percentage of the compound absorbed from the gut. | Crucial for determining oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Indicates whether the compound can cross the BBB and enter the central nervous system. | Important for CNS-targeting drugs and for avoiding CNS side effects. |

| CYP450 Inhibition | Predicts the potential of the compound to inhibit cytochrome P450 enzymes. | Helps in assessing the risk of drug-drug interactions. |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | A primary filter for selecting lead compounds with good pharmacokinetic profiles. |

Structure Activity Relationships Sar and Mechanistic Investigations at the Molecular Level

Correlating Structural Modifications of Thiazole (B1198619) and Benzoate (B1203000) Moieties with Biological Target Interactions

The biological activity of compounds centered on the thiazol-yl-benzoate scaffold is highly dependent on the structural characteristics of both the thiazole and the benzoate moieties. Modifications to these rings can significantly alter how the molecule interacts with its biological targets, influencing both potency and selectivity.

In the context of dual Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6) inhibition, the thiazole moiety serves as a core scaffold. The benzoate portion is often modified to incorporate a linker and a zinc-binding group necessary for HDAC inhibition. For instance, derivatives like ethyl 4-((2-(2-chloroacetamido)thiazol-5-yl)methyl)benzoate have been synthesized to explore these interactions. nih.govacs.org Here, the ethyl benzoate group is a precursor that is later converted to the final active form, but its position and the linker attached to the thiazole are critical for correctly orienting the molecule within the enzyme's active sites.

For aldose reductase (ALR2) inhibitors, the thiazole ring is part of a broader class of heterocyclic systems that can effectively inhibit the enzyme. The acidic group, often a carboxylic acid derived from the ethyl benzoate, is a crucial feature for many ALR2 inhibitors. longdom.org The relative position of the thiazole and the carboxyl group on the benzene (B151609) ring dictates the molecule's ability to interact with key residues in the enzyme's active site. longdom.org

Similarly, in the development of neuraminidase (NA) inhibitors, the benzoic acid moiety is a known scaffold for interacting with the enzyme's active site. nih.gov In chalcone-based thiazole derivatives, the substitution pattern on the phenyl ring (analogous to the benzoate moiety) dramatically influences inhibitory potency. dntb.gov.ua

Exploration of Substituent Effects on Molecular Recognition and Binding Affinity

The addition of various substituents to the core thiazol-yl-benzoate structure plays a pivotal role in fine-tuning molecular recognition and binding affinity.

In the case of protein kinase CK2 inhibitors based on the 4-(thiazol-5-yl)benzoic acid framework, introducing substituents at the 3-position of the benzoic acid moiety has been systematically explored. The introduction of a 2-halo- or 2-methoxy-benzyloxy group at this position successfully maintained potent CK2 inhibition. nih.gov More importantly, these substitutions led to a three- to six-fold increase in antiproliferative activity against the A549 cancer cell line, demonstrating that substituents can enhance cellular efficacy without diminishing target engagement. nih.gov

For neuraminidase inhibitors, a structure-activity relationship analysis of 4-methyl-5-(3-phenylacryloyl)thiazoles showed that a mono-hydroxyl group at the 4-position of the phenyl ring was more effective than other electron-releasing or electron-withdrawing groups. dntb.gov.ua Furthermore, thiazole derivatives bearing an amide group showed greater potency, indicating that specific hydrogen bonding interactions guided by substituents are key to high-affinity binding. dntb.gov.ua

Regarding aldose reductase inhibitors, the nature of substituents is critical for both potency and selectivity over the related enzyme aldehyde reductase (ALR1). For many heterocyclic inhibitors, including those containing thiazole or thiazolidinone rings, the presence of specific side chains and substitutions can modulate interactions with the active site and the "anion well" formed by key residues. nih.govunits.it For example, in a series of imidazo[2,1-b]thiazole derivatives, 5-methyl substitution on an attached thiazolidinone ring had a positive influence on activity, whereas unsubstituted derivatives were inactive. nih.gov

Mechanistic Studies of Biological Target Modulation (in vitro)

The thiazole scaffold is a cornerstone in the design of inhibitors for several protein kinases, which are crucial regulators of cellular processes. nih.govrsc.org

Casein Kinase II (CK2): CK2 is a serine/threonine kinase implicated in cancer cell survival and proliferation. nih.gov Derivatives of 1,3-thiazole-5-carboxylic acid have been identified as small-molecule inhibitors of CK2. nih.gov A detailed study of 4-(thiazol-5-yl)benzoic acid derivatives demonstrated potent, competitive inhibition with respect to ATP. nih.gov The introduction of specific benzyloxy groups onto the benzoic acid ring maintained high potency against both CK2α and CK2α' isoforms, with IC50 values in the low nanomolar range. nih.gov

| Compound/Analog | Substituent on Benzoic Acid | IC50 (CK2α) [µM] | IC50 (CK2α') [µM] | Antiproliferative CC50 (A549) [µM] |

| Parent Compound | None | 0.015 | 0.0093 | 9.3 |

| Analog 1 | 3-(2-Fluorobenzyloxy) | 0.016 | 0.014 | 3.3 |

| Analog 2 | 3-(2-Chlorobenzyloxy) | 0.014 | 0.011 | 2.1 |

| Analog 3 | 3-(2-Methoxybenzyloxy) | 0.014 | 0.0088 | 1.5 |

This table presents data for 4-(thiazol-5-yl)benzoic acid derivatives, which are structurally related to Ethyl 3-(thiazol-5-yl)benzoate. Data sourced from a study on potent protein kinase CK2 inhibitors. nih.gov

Glycogen Synthase Kinase 3β (GSK3β): GSK3β is another serine/threonine kinase involved in a range of diseases, including cancer. nih.gov The thiazole scaffold is a key component in compounds designed to inhibit this kinase. nih.gov Research into dual kinase inhibitors has led to the development of tetrahydrobenzo[d]thiazole-based compounds that show inhibitory activity against both CK2 and GSK3β. nih.gov This dual inhibition is considered a valuable strategy as both kinases can cooperatively phosphorylate and deactivate tumor suppressor proteins. nih.gov

Aldose reductase (ALR2) is the first enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, hyperactivity of this pathway is linked to diabetic complications like retinopathy and neuropathy. units.itnanobioletters.com Consequently, ALR2 inhibitors are of significant therapeutic interest. researchgate.net

Thiazole and related heterocyclic structures are common features in potent ALR2 inhibitors. nih.gov The inhibitory mechanism often involves the interaction of an acidic moiety (like a carboxylic acid) on the inhibitor with an anion-binding pocket in the enzyme's active site. longdom.org The heterocyclic portion of the molecule occupies a hydrophobic pocket. Selectivity against the closely related aldehyde reductase (ALR1) is a critical challenge, as ALR1 has a detoxification role, and its inhibition can lead to side effects. mdpi.com

| Compound Class | Core Scaffold | ALR2 IC50 Range [µM] | Key SAR Finding |

| Benzothiazolone Derivatives | Benzothiazolone | 0.0188 - 1.25 | A C6-hydroxymethoxystyryl sidechain provides a good balance of ALR2 inhibition and antioxidant activity. researchgate.net |

| Imidazo[2,1-b]thiazole Derivatives | Imidazo[2,1-b]thiazole | >10 (for most) | Hydrazinecarbothioamide derivatives showed the most promise over thiazolidinone versions. nih.gov |

| Thiazolidine-2,4-dione Hybrids | Thiazolidine-2,4-dione | ~0.16 | The rhodanine-like head of these inhibitors interacts with the active site via hydrogen bonds. nanobioletters.com |

This table summarizes findings for different classes of ALR2 inhibitors containing thiazole or related scaffolds.

Neuraminidase (NA) is a critical enzyme for the influenza virus, facilitating the release of new virus particles from infected cells. nih.gov It is a primary target for antiviral therapeutic agents. nih.gov Benzoic acid derivatives have been explored as NA inhibitors, where a lipophilic side chain can bind in a hydrophobic pocket of the enzyme. nih.gov

More specifically, chalcone-based thiazole derivatives have been designed and evaluated for their NA inhibitory activity. A study on a series of 4-methyl-5-(3-phenylacryloyl)thiazoles identified compounds with significant inhibitory potential. dntb.gov.ua

| Compound | Phenyl Ring Substituent | NA Inhibition IC50 [µM] |

| A2 | 4-OH | 30.2 |

| A26 | 4-NHCOCH3 | 29.8 |

| Reference C1 | (Structure not specified) | 27.1 |

This table shows the inhibitory activity of selected 4-methyl-5-(3-phenylacryloyl)thiazole derivatives against influenza neuraminidase. Data sourced from a study on thiazole-based NA inhibitors. dntb.gov.ua

Sirtuin 2 (Sirt2) and histone deacetylase 6 (HDAC6) are two key enzymes responsible for the deacetylation of α-tubulin. Their dysregulation has been linked to cancer and neurodegenerative diseases. nih.gov A novel therapeutic strategy involves the dual inhibition of both enzymes to achieve a more comprehensive blockade of tubulin deacetylation. acs.org

The thiazole scaffold has been successfully employed to create first-in-class dual Sirt2/HDAC6 inhibitors. nih.gov In this design, the thiazole ring acts as a central scaffold. One part of the molecule is designed to target the Sirt2 active site, while another part, typically a hydroxamic acid group attached via a linker, targets the zinc-containing active site of HDAC6. nih.govacs.org Ethyl benzoate-containing thiazole derivatives serve as key synthetic intermediates in the creation of these dual inhibitors. nih.govacs.org

| Compound | Sirt2 IC50 [µM] | HDAC6 IC50 [µM] |

| Mz325 (33) | 0.58 | 0.011 |

| Analog 32 | 1.1 | 0.021 |

This table shows the potent in vitro inhibition of both target enzymes by novel dual Sirt2/HDAC6 inhibitors built on a thiazole scaffold. Data sourced from a study on dual tubulin deacetylation inhibitors. nih.gov

Interactions with Viral Proteins (e.g., HIV-1 Capsid)

There is no available scientific literature detailing the interactions of this compound with viral proteins, including the HIV-1 capsid. Research on thiazole derivatives has shown potential antiviral activities, but specific binding studies, affinity data, or mechanistic insights for this compound are currently unpublished.

Modulation of Cellular Pathways (e.g., NF-κB activation, Apoptosis Induction in cell lines)

No dedicated studies have been found that investigate the modulation of cellular pathways, such as NF-κB activation or the induction of apoptosis in cell lines, by this compound. While other thiazole derivatives have been documented to influence these pathways, the specific effects of the this compound structure have not been reported.

Analysis of Key Binding Site Residues and Intermolecular Forces (e.g., Hydrogen Bonding, Hydrophobic Effects, π–π Stacking)

Due to the lack of studies on the binding of this compound to any specific protein targets, there is no information available regarding its key binding site residues or the intermolecular forces involved. Computational and experimental data, which would typically provide insights into hydrogen bonding, hydrophobic effects, and π–π stacking, are absent for this compound in the reviewed literature.

Synthetic Applications and Derivatization Strategies in Chemical Synthesis

Utility of Ethyl 3-(thiazol-5-yl)benzoate as a Key Intermediate and Building Block in Organic Synthesis

This compound is a significant heterocyclic compound that functions as a crucial intermediate in the synthesis of more complex molecules. The thiazole (B1198619) nucleus is a common feature in many biologically active compounds, and its incorporation into larger structures is a key strategy in medicinal chemistry. For instance, thiazole derivatives are integral to the synthesis of various pharmaceutical agents. The ester functionality of this compound allows for straightforward modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with other molecules.

The strategic placement of the thiazole and benzoate (B1203000) moieties allows for a range of synthetic transformations. The thiazole ring can be functionalized further, while the benzoate portion can be modified through reactions involving the ester group or the aromatic ring. This dual reactivity makes it a versatile building block for creating libraries of compounds with diverse functionalities. A notable application of a structurally related compound, Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, is its role as a key intermediate in the preparation of Febuxostat, a medication used for treating hyperuricemia and gouty arthritis google.com. While a different isomer, this highlights the importance of ethyl thiazolecarboxylate scaffolds in the synthesis of high-value molecules.

Chemical Derivatization for Further Functionalization and Analog Synthesis

The inherent reactivity of this compound lends itself to various derivatization strategies, enabling the synthesis of a multitude of analogs with tailored properties. These modifications can be broadly categorized based on the functional group being targeted.

Acyl Chloride-Type Derivatization

A common and effective method for activating the carboxylic acid group (obtained from the hydrolysis of the ethyl ester) is its conversion to an acyl chloride. This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly reactive intermediate that readily participates in nucleophilic acyl substitution reactions. This allows for the facile formation of amides, esters, and other carboxylic acid derivatives by reacting the acyl chloride with a wide range of amines, alcohols, and other nucleophiles. This strategy is fundamental in the synthesis of new chemical entities where the modification of the carboxylic acid moiety is desired to explore structure-activity relationships.

Isocyanate-Type Derivatization

Another powerful derivatization strategy involves the conversion of the carboxylic acid to an isocyanate. This is often accomplished through the Curtius rearrangement, which involves the formation of an acyl azide (B81097) from the acyl chloride or the carboxylic acid itself, followed by thermal or photochemical rearrangement to the isocyanate. Isocyanates are versatile intermediates that can react with a variety of nucleophiles. For example, reaction with alcohols yields carbamates, while reaction with amines produces ureas. This methodology opens up a different avenue for creating a diverse set of analogs from the this compound scaffold, introducing new functional groups and potentially altering the biological activity of the resulting molecules.

Derivatization Strategies for Enhanced Detection in Analytical Methods (e.g., Mass Spectrometry)

In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), derivatization plays a crucial role in improving the detection and quantification of analytes. For a compound like this compound, or more specifically its carboxylic acid derivative, derivatization can enhance its ionization efficiency and chromatographic properties.

For instance, in the trace analysis of acyl chlorides, which could be derived from this compound, derivatization is often necessary due to their high reactivity and potential for matrix interference nih.gov. A general approach involves reacting the acyl chloride with a derivatizing agent that introduces a chromophore or a readily ionizable group. For example, nitro-substituted anilines or phenylhydrazines can be used as derivatization reagents to create derivatives with strong UV absorbance, facilitating their detection by HPLC with a UV detector nih.gov. This strategy allows for the sensitive and specific quantification of the target analyte in complex mixtures.

The following table summarizes derivatization reagents used for enhancing the detection of related functional groups in analytical methods:

| Functional Group Targeted | Derivatization Reagent Example | Purpose | Analytical Technique |

| Carboxylic Acid / Acyl Chloride | 2-Nitrophenylhydrazine | Introduces a chromophore for enhanced UV detection | HPLC-UV |

| Carboxylic Acid / Acyl Chloride | Silylating agents (e.g., BSTFA) | Increases volatility for gas-phase analysis | GC-MS |

Development of Chemical Probes and Molecular Tools for Biological Studies

The versatile scaffold of thiazole-containing compounds, including derivatives of this compound, makes them attractive candidates for the development of chemical probes and molecular tools to investigate biological processes. These tools are designed to interact with specific biological targets, such as enzymes or receptors, allowing researchers to study their function in a cellular context.

For example, a study focused on the discovery of inhibitors for the kinesin HSET (KIFC1) utilized a 2-(3-benzamidopropanamido)thiazole-5-carboxylate scaffold nih.gov. By identifying a suitable position for linker attachment, the researchers were able to synthesize fluorescently-tagged and trans-cyclooctene (B1233481) (TCO)-tagged probes. These probes demonstrated direct binding to the HSET protein and confirmed target engagement within cells through click-chemistry approaches nih.gov. This illustrates how a core thiazole structure can be elaborated into sophisticated molecular tools for target validation and cellular imaging. While this example does not use this compound directly, it provides a clear blueprint for how this compound could be similarly employed in the development of chemical probes for various biological targets.

The development of such probes often involves the following steps:

Identification of a suitable core scaffold: In this case, the thiazole-benzoate framework.

Synthesis of a library of derivatives: To optimize binding affinity and selectivity for the target of interest.

Identification of a non-critical position for linker attachment: This allows for the introduction of a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) without disrupting the interaction with the biological target.

Synthesis and validation of the chemical probe: To confirm its ability to bind to the target and report on its presence or activity in biological systems.

Future Research Directions and Unexplored Avenues for Ethyl 3 Thiazol 5 Yl Benzoate

Exploration of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing thiazole (B1198619) derivatives, such as the Hantzsch synthesis, often rely on harsh reaction conditions, hazardous reagents, and complex purification processes. bepls.commdpi.com Future research must prioritize the development of green and sustainable synthetic methodologies for Ethyl 3-(thiazol-5-yl)benzoate. This aligns with the growing demand for environmentally benign chemical manufacturing. nih.govmdpi.com

Key areas for exploration include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. researchgate.netsruc.ac.uk The application of microwave irradiation or ultrasonication to the condensation reactions involved in forming the thiazole ring of this compound could offer a more efficient synthetic pathway. bepls.commdpi.com

Green Solvents and Catalysts: Research should focus on replacing toxic organic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) or aqueous media. bepls.comresearchgate.net Furthermore, the development and use of reusable, heterogeneous catalysts, such as silica-supported tungstosilisic acid or biocatalysts like cross-linked chitosan (B1678972) hydrogels, can minimize waste and simplify product purification. mdpi.commdpi.com

Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions for the synthesis of this compound would enhance atom economy and operational efficiency. mdpi.comsruc.ac.uk This approach combines multiple starting materials in a single step, avoiding the isolation of intermediates and reducing solvent and energy usage.

| Parameter | Conventional Methods (e.g., Hantzsch) | Potential Green Alternatives |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonic energy |

| Solvents | Volatile organic compounds (VOCs) | Water, Polyethylene glycol (PEG), ionic liquids |

| Catalysts | Homogeneous acids/bases, transition metals | Reusable heterogeneous catalysts, biocatalysts |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Efficiency | Multi-step, requires isolation of intermediates | One-pot, multi-component reactions |

Development of Advanced Spectroscopic Probes for Real-Time Mechanistic Investigations

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and ensuring product quality. Traditional analytical methods often rely on end-point analysis, providing limited insight into the reaction dynamics. Future research should focus on employing advanced, real-time spectroscopic techniques to monitor the synthesis of this compound.

A promising avenue is the use of compact, low-field Nuclear Magnetic Resonance (NMR) spectroscopy as a Process Analytical Technology (PAT). analytik.news Real-time monitoring of the Hantzsch thiazole synthesis has been successfully demonstrated using benchtop NMR systems, allowing for the continuous tracking of reactant consumption and product formation. analytik.news This approach provides invaluable kinetic data that is essential for process optimization and control.

Further avenues include:

Operando Spectroscopy: Integrating techniques like in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy to probe the reaction mixture as it forms. This can help identify transient intermediates and provide a detailed picture of the reaction pathway.

Computational Modeling: Combining real-time spectroscopic data with Density Functional Theory (DFT) calculations can help elucidate complex reaction mechanisms, such as the specific roles of catalysts and the energetics of different reaction pathways. researchgate.net

Application of Machine Learning and Artificial Intelligence in SAR Prediction and Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery. youtube.com These computational tools can be applied to this compound to accelerate the design of new derivatives with enhanced biological activity.

Future research in this area should involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models for thiazole derivatives can establish a mathematical correlation between the chemical structure and biological activity. nih.govtandfonline.com By training ML algorithms—such as support vector machines, random forests, or neural networks—on datasets of known thiazole compounds, it becomes possible to predict the activity of novel, virtual derivatives of this compound. researchgate.net This in-silico prediction helps prioritize which compounds to synthesize, saving time and resources. nih.gov

Generative AI for de novo Design: Employing generative models to design entirely new molecules based on the this compound scaffold. These models can learn the underlying rules of chemical structure and desired properties to propose novel compounds with high predicted potency and favorable drug-like characteristics.

ADMET Prediction: Using AI models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives. Early-stage prediction of these properties is critical for avoiding costly failures in later stages of drug development.

| Application | Description | Potential Impact on this compound Research |

|---|---|---|

| QSAR Modeling | Predicts biological activity based on chemical structure. tandfonline.com | Rapidly screen virtual libraries to identify promising derivatives for synthesis. |

| Generative Models | Designs novel chemical structures with desired properties. | Create new, patentable compounds with potentially superior activity. |

| ADMET Prediction | Predicts pharmacokinetic and toxicity profiles. nih.gov | Improve the success rate of drug candidates by filtering out compounds with poor profiles early on. |

Investigation of New Biological Target Classes and Pathway Modulations

The thiazole nucleus is a "privileged scaffold" present in numerous FDA-approved drugs with diverse therapeutic actions. globalresearchonline.net While thiazole derivatives are well-known for their anticancer and antimicrobial activities, the full biological potential of this compound remains largely unexplored. nih.govnih.gov

Future research should aim to:

Screen Against Diverse Targets: Evaluate the activity of this compound against a broad range of biological targets beyond conventional ones. Thiazole derivatives have shown inhibitory activity against enzymes like PI3K/mTOR, VEGFR-2, and cyclooxygenases (COX), which are implicated in cancer and inflammation. nih.govcu.edu.egnih.gov Screening against targets such as kinases, proteases, and G-protein coupled receptors could uncover novel therapeutic applications.

Explore New Therapeutic Areas: Investigate the potential of this compound in treating other diseases. For instance, computer-aided prediction systems have suggested that some thiazole derivatives may possess novel psychotropic activities, such as anxiolytic or anticonvulsant effects. nih.gov Other unexplored areas could include neurodegenerative diseases, metabolic disorders, and viral infections.

Pathway Analysis: Upon identifying a biological target, it is crucial to investigate how this compound modulates the associated cellular pathways. Techniques like transcriptomics and proteomics can reveal the downstream effects of target engagement and provide a deeper understanding of the compound's mechanism of action. For example, studies on other thiazoles have shown they can induce apoptosis and arrest the cell cycle in cancer cells. mdpi.com

Integration with Chemoinformatics and High-Throughput Screening Methodologies

To efficiently navigate the vast chemical space around the this compound scaffold, a systematic approach combining chemoinformatics and high-throughput screening (HTS) is essential.

A forward-looking research workflow would involve:

Virtual Library Design: Creating large, diverse virtual libraries of analogues by systematically modifying the substituents on both the thiazole and benzoate (B1203000) rings of the parent compound.

Chemoinformatic Filtering: Applying chemoinformatic tools to analyze these virtual libraries. researchgate.net This includes calculating key molecular properties (e.g., logP, molecular weight, polar surface area) and using computational filters to remove compounds with undesirable features (e.g., predicted toxicity or poor drug-likeness).

High-Throughput and Virtual Screening: Subjecting the prioritized virtual compounds to virtual screening against structural models of biological targets. amanote.com The most promising candidates identified through computational methods can then be synthesized and evaluated using HTS assays to experimentally confirm their biological activity. nih.gov This integrated "fail early, fail cheap" strategy streamlines the discovery process, focusing resources on compounds with the highest probability of success.

By pursuing these future research directions, the scientific community can systematically unlock the therapeutic and material potential of this compound, paving the way for the development of novel drugs and advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.